molecular formula C6H13NO2 B2771057 [3-(Methoxymethyl)oxetan-3-yl]methanamine CAS No. 1557736-59-0

[3-(Methoxymethyl)oxetan-3-yl]methanamine

Cat. No.: B2771057
CAS No.: 1557736-59-0
M. Wt: 131.175
InChI Key: DCYKRPKPSQVBQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)oxetan-3-yl]methanamine typically involves the reaction of oxetane derivatives with methanamine under controlled conditions. One common method involves the use of methoxymethyl oxetane as a starting material, which is then reacted with methanamine in the presence of a suitable catalyst. The reaction is usually carried out at a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)oxetan-3-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(Methoxymethyl)oxetan-3-yl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Hydroxymethyl)oxetan-3-yl]methanamine
  • [3-(Chloromethyl)oxetan-3-yl]methanamine
  • [3-(Bromomethyl)oxetan-3-yl]methanamine

Uniqueness

[3-(Methoxymethyl)oxetan-3-yl]methanamine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

[3-(Methoxymethyl)oxetan-3-yl]methanamine, a compound with potential biological significance, has attracted attention in recent years due to its unique structural features and possible pharmacological applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound is characterized by its oxetane ring structure, which contributes to its reactivity and biological properties. The molecular formula is C6H13NO2C_6H_{13}NO_2, and it has a molecular weight of approximately 129.17 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study focusing on various methanolic extracts revealed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these extracts were reported at 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus .

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative effects against cancer cell lines. For instance, extracts containing similar compounds showed IC50 values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung carcinoma cells . These findings suggest a potential role for this compound in cancer treatment strategies.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of several oxetane derivatives, including this compound, against antibiotic-resistant bacterial strains. The results indicated that the compound exhibited a synergistic effect when combined with standard antibiotics, enhancing their effectiveness against resistant strains of S. aureus .

Case Study 2: Cancer Cell Line Studies

In a series of experiments conducted on human cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell proliferation. The results showed that specific modifications to the oxetane structure could significantly enhance antiproliferative activity, highlighting the importance of structural optimization in drug design .

Data Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 Value
AntibacterialE. coli62.5 µg/mL
AntibacterialS. aureus78.12 µg/mL
AntiproliferativeHeLa Cells226 µg/mL
AntiproliferativeA549 Cells242.52 µg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in bacterial resistance and cancer cell proliferation. In silico docking studies have indicated that this compound could bind effectively to target proteins such as AgrA in Staphylococcus aureus, potentially disrupting bacterial communication systems .

Properties

IUPAC Name

[3-(methoxymethyl)oxetan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-3-6(2-7)4-9-5-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYKRPKPSQVBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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